5-(3,4,5-Trimethoxyphenyl)naphtho[2,3-d][1,3]dioxole
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Overview
Description
5-(3,4,5-Trimethoxyphenyl)naphtho[2,3-d][1,3]dioxole is an organic compound characterized by a naphthodioxole skeleton bearing a 3,4,5-trimethoxyphenyl substituent.
Preparation Methods
The synthesis of 5-(3,4,5-Trimethoxyphenyl)naphtho[2,3-d][1,3]dioxole typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with naphtho[2,3-d][1,3]dioxole under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-(3,4,5-Trimethoxyphenyl)naphtho[2,3-d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the methoxy groups.
Scientific Research Applications
5-(3,4,5-Trimethoxyphenyl)naphtho[2,3-d][1,3]dioxole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of 5-(3,4,5-Trimethoxyphenyl)naphtho[2,3-d][1,3]dioxole involves its interaction with various molecular targets and pathways. It is known to inhibit tubulin polymerization, which disrupts cell division and leads to cell death. This mechanism is similar to that of other cytotoxic agents such as podophyllotoxin . The compound also interacts with other proteins and enzymes, contributing to its diverse biological activities .
Comparison with Similar Compounds
5-(3,4,5-Trimethoxyphenyl)naphtho[2,3-d][1,3]dioxole can be compared with other similar compounds, such as:
Podophyllotoxin: Both compounds share a similar mechanism of action, inhibiting tubulin polymerization.
Deoxypodophyllotoxin: This compound is another analog with similar biological activities but differs in its chemical structure and specific interactions with molecular targets.
Properties
Molecular Formula |
C20H18O5 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)benzo[f][1,3]benzodioxole |
InChI |
InChI=1S/C20H18O5/c1-21-18-8-13(9-19(22-2)20(18)23-3)14-6-4-5-12-7-16-17(10-15(12)14)25-11-24-16/h4-10H,11H2,1-3H3 |
InChI Key |
SCILSUYEDPMNIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC=CC3=CC4=C(C=C32)OCO4 |
Origin of Product |
United States |
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